molecular formula C9H7FN2O2 B13914230 Methyl 4-fluoro-1H-indazole-7-carboxylate

Methyl 4-fluoro-1H-indazole-7-carboxylate

Cat. No.: B13914230
M. Wt: 194.16 g/mol
InChI Key: FUBUNPZVKRUCFG-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazole derivatives have been widely studied for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-fluorobenzaldehyde with hydrazine to form the indazole ring, followed by esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of Methyl 4-fluoro-1H-indazole-7-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-1H-indazole-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-fluoro-1H-indazole-7-carboxylate has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-fluoro-1H-indazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-fluoro-1H-indazole-7-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the fluorine atom and ester group can enhance its stability and bioavailability compared to other indazole derivatives .

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

methyl 4-fluoro-1H-indazole-7-carboxylate

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)5-2-3-7(10)6-4-11-12-8(5)6/h2-4H,1H3,(H,11,12)

InChI Key

FUBUNPZVKRUCFG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)F)C=NN2

Origin of Product

United States

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